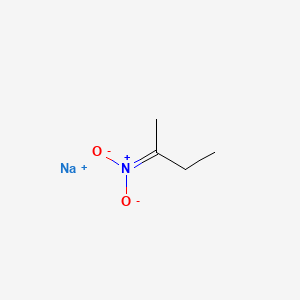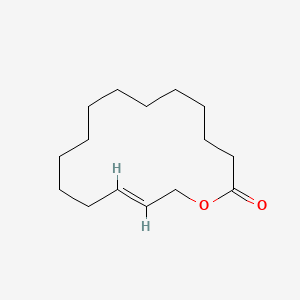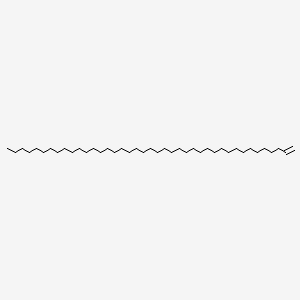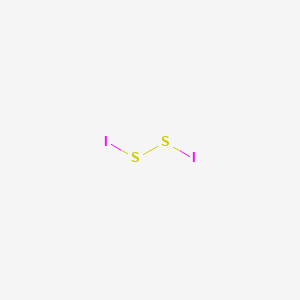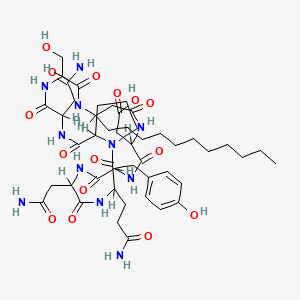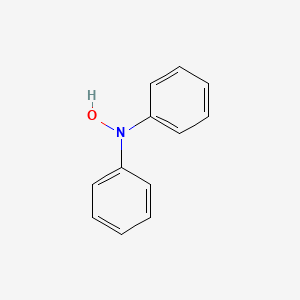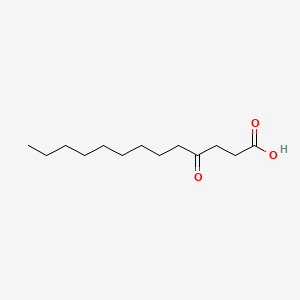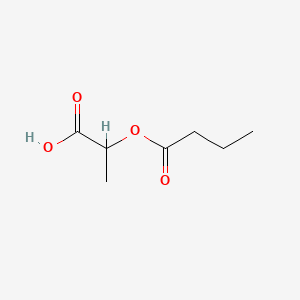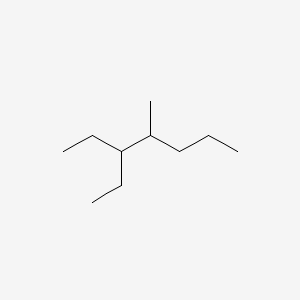
Cadmium dodecylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium dodecylbenzenesulphonate is a chemical compound with the molecular formula C36H58CdO6S2 . It is a cadmium salt of dodecylbenzenesulfonic acid, known for its surfactant properties. This compound is used in various industrial applications due to its unique chemical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium dodecylbenzenesulphonate can be synthesized through the reaction of cadmium salts with dodecylbenzenesulfonic acid. The reaction typically involves the following steps:
Sulfonation: Dodecylbenzene is sulfonated using concentrated sulfuric acid to produce dodecylbenzenesulfonic acid.
Neutralization: The resulting sulfonic acid is then neutralized with cadmium carbonate or cadmium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors followed by neutralization tanks. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium dodecylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide and other by-products.
Reduction: Under specific conditions, it can be reduced to cadmium metal.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Cadmium oxide, sulfur dioxide.
Reduction: Cadmium metal.
Substitution: Various cadmium-organic compounds.
Applications De Recherche Scientifique
Cadmium dodecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a catalyst in organic reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of cadmium dodecylbenzenesulphonate involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This disruption can affect various cellular processes, including ion transport and signal transduction .
Molecular Targets and Pathways:
Lipid Bilayers: Disrupts the integrity of cell membranes.
Proteins: Interacts with membrane-bound proteins, altering their function.
Pathways: Affects ion channels and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Cadmium dodecylbenzenesulphonate can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but different metal ion.
Decylbenzenesulfonate: Similar structure but with a shorter alkyl chain.
Tridecylbenzenesulfonate: Similar structure but with a longer alkyl chain.
Uniqueness: this compound is unique due to the presence of cadmium, which imparts specific chemical and physical properties not found in its sodium or other alkyl chain counterparts .
Propriétés
Numéro CAS |
31017-44-4 |
|---|---|
Formule moléculaire |
C18H29CdO3S- |
Poids moléculaire |
437.9 g/mol |
Nom IUPAC |
cadmium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Cd/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/p-1 |
Clé InChI |
GJPBOMPCXOKYBJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


